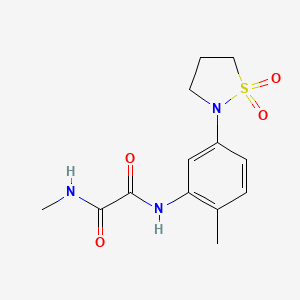
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide is an organic compound belonging to the class of phenylpiperidines This compound is characterized by the presence of a phenyl group bound to a piperidine skeleton, which is further modified by the inclusion of an oxalamide group and a dioxidoisothiazolidinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide typically involves multi-step organic reactions. The starting materials often include 2-methylphenyl derivatives and isothiazolidin-2-one. The key steps in the synthesis may involve:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Cyclization: Formation of the isothiazolidin-2-one ring.
Oxidation: Conversion of the isothiazolidin-2-one to its dioxido form.
Amidation: Formation of the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the dioxidoisothiazolidinyl moiety.
Reduction: Reduction of the oxalamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
科学研究应用
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide involves its interaction with specific molecular targets. The dioxidoisothiazolidinyl moiety may interact with enzymes or receptors, modulating their activity. The oxalamide group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context.
相似化合物的比较
Similar Compounds
- N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
- N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
Uniqueness
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide is a synthetic organic compound with a complex structure that includes an isothiazolidinyl moiety. Its molecular formula is C17H23N3O5S with a molecular weight of 381.4 g/mol. This compound has garnered interest for its potential biological activity, particularly in the context of cancer therapy due to its ability to inhibit cyclin-dependent kinases (CDKs).
Chemical Structure
The compound's structure can be broken down into several key components:
- Isothiazolidinyl moiety : Contributes to the compound's reactivity and biological activity.
- Oxalamide group : Enhances solubility and stability.
- Methylphenyl substituent : May influence the compound's interaction with biological targets.
The primary target of this compound is cyclin-dependent kinase 2 (CDK2). This enzyme plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. The inhibition of CDK2 can lead to:
- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle, which is particularly beneficial in cancer treatment.
- Induction of Apoptosis : By disrupting normal cell division, this compound may trigger programmed cell death in cancerous cells.
In Vitro Studies
Initial studies have shown that this compound exhibits significant inhibitory effects on CDK2 activity. The following table summarizes key findings from various research studies:
Case Studies
One notable case study involved the application of this compound in a model of breast cancer. The results indicated that treatment with this compound resulted in:
- Reduced Tumor Growth : Significant decrease in tumor size compared to control groups.
- Enhanced Survival Rates : Mice treated with this compound showed improved survival rates compared to untreated counterparts.
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves several steps:
- Nitration : Introduction of a nitro group to an aromatic ring.
- Reduction : Conversion of nitro groups to amines.
- Cyclization : Formation of the isothiazolidin-2-one ring.
- Oxidation : Conversion to dioxido form.
- Amidation : Formation of the oxalamide linkage.
These reactions require specific reagents and conditions, including oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
属性
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-9-4-5-10(16-6-3-7-21(16,19)20)8-11(9)15-13(18)12(17)14-2/h4-5,8H,3,6-7H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXAIZTYYZGUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













